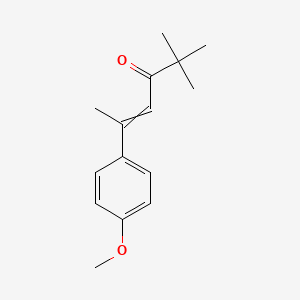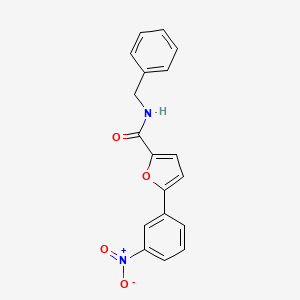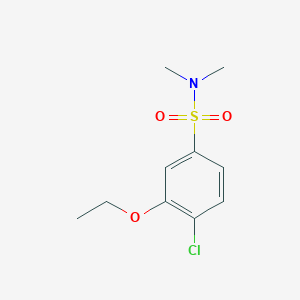
N-(6-fluoro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-fluoro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide, also known as FSBT, is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. FSBT belongs to the class of benzothiazole derivatives and has been found to exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide is not fully understood, but it is believed to involve the inhibition of various cellular processes, including DNA synthesis, protein synthesis, and cell signaling pathways. N-(6-fluoro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide has been found to interact with specific molecular targets in cancer cells, including tubulin and topoisomerase II, which are involved in cell division and proliferation.
Biochemical and Physiological Effects
N-(6-fluoro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide has been found to exhibit various biochemical and physiological effects, including the induction of oxidative stress and DNA damage in cancer cells. N-(6-fluoro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide has also been shown to modulate the expression of various genes involved in cell cycle regulation and apoptosis. In microbial research, N-(6-fluoro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide has been found to disrupt the cell membrane and inhibit the production of virulence factors in bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(6-fluoro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide is its broad-spectrum activity against various cancer cell lines and microbial strains. N-(6-fluoro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide has also been found to exhibit low toxicity towards normal cells, making it a potential candidate for therapeutic use. However, the limitations of N-(6-fluoro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide include its poor solubility and stability, which may affect its efficacy and bioavailability in vivo.
Orientations Futures
There are several future directions for the research and development of N-(6-fluoro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide. One potential area of application is in the treatment of multidrug-resistant bacterial and fungal infections, where N-(6-fluoro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide may serve as a potent antimicrobial agent. Another potential area of application is in the development of novel anticancer drugs, where N-(6-fluoro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide may serve as a lead compound for the synthesis of more potent and selective analogs. Additionally, the development of new drug delivery systems may enhance the efficacy and bioavailability of N-(6-fluoro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide in vivo.
Méthodes De Synthèse
N-(6-fluoro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide can be synthesized through a multi-step process involving the reaction of 2-amino-6-fluorobenzothiazole with thiophene-2-carboxylic acid, followed by the addition of thionyl chloride and subsequent reaction with ammonia. The final product is obtained through recrystallization and purification processes.
Applications De Recherche Scientifique
N-(6-fluoro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine. In cancer research, N-(6-fluoro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide has been found to exhibit cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer. N-(6-fluoro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
In microbial research, N-(6-fluoro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide has been found to exhibit potent antimicrobial activity against various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. N-(6-fluoro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide has also been shown to inhibit biofilm formation in these microorganisms, which is a major factor in their pathogenesis.
Propriétés
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7FN2OS2/c13-7-3-4-8-10(6-7)18-12(14-8)15-11(16)9-2-1-5-17-9/h1-6H,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEKBZXCCVZGVRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7FN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24820338 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3,4-dimethoxyphenyl)-2-methylbenzo[h]quinolin-4-amine](/img/structure/B5798435.png)
![N-[2-(acetylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5798442.png)

![6-methyl-2-[(4-methylbenzyl)thio]-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile](/img/structure/B5798460.png)
![N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-cyclohexylpropanamide](/img/structure/B5798472.png)
![2-bromo-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5798477.png)

![4-fluorobenzaldehyde (10-oxo-10H-pyridazino[6,1-b]quinazolin-2-yl)hydrazone](/img/structure/B5798493.png)

![5-(3,4-dimethylphenyl)-N-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5798517.png)


![1-phenyl-4-{3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanoyl}piperazine](/img/structure/B5798541.png)